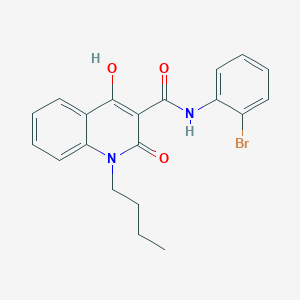

N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

The molecule features a 4-hydroxyquinolin-2-one core substituted with a butyl group at position 1 and a carboxamide moiety at position 3, linked to a 2-bromophenyl aromatic ring. This brominated aromatic substituent distinguishes it from other analogs and may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

303093-27-8 |

|---|---|

Molecular Formula |

C20H19BrN2O3 |

Molecular Weight |

415.3 g/mol |

IUPAC Name |

N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C20H19BrN2O3/c1-2-3-12-23-16-11-7-4-8-13(16)18(24)17(20(23)26)19(25)22-15-10-6-5-9-14(15)21/h4-11,24H,2-3,12H2,1H3,(H,22,25) |

InChI Key |

YZDVQVBDEXSRPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a bromophenyl boronic acid with the quinoline core using a palladium catalyst.

Addition of the Butyl Chain: The butyl chain can be added through a nucleophilic substitution reaction, where a butyl halide reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Coupling Reaction

A common method involves the reaction of 1-butyl-4-hydroxy-2-oxoquinolin-3-carboxylic acid with 2-bromobenzoyl chloride in the presence of a base like triethylamine under controlled conditions (e.g., inert atmosphere, moderate temperatures). This forms the carboxamide bond.

Reaction Conditions and Yields

For analogous N-arylation reactions (e.g., Chan-Lam cross-coupling), yields depend on substituents:

-

Para-methylphenylboronic acid gives higher yields (up to 64%) due to electron-donating effects .

-

Electron-withdrawing groups (e.g., bromo) may reduce yields, as seen in p-fluorophenylboronic acid derivatives .

Purification

The product is often purified via recrystallization or chromatography to ensure high purity.

Hydrolysis

Under acidic or basic conditions , the carboxamide group hydrolyzes to form a carboxylic acid . For example:

-

HCl in ethanol or aqueous NaOH cleaves the amide bond.

Aminolysis

Reaction with amines (e.g., ammonia) replaces the amide group with an amine , altering the compound’s bioactivity. This is monitored via spectroscopic methods (e.g., NMR).

Degradation Reactions

3.1 Amide Hydrolysis

The carboxamide bond is susceptible to hydrolytic cleavage , leading to loss of the aryl group and formation of the parent carboxylic acid.

3.2 Ring Cleavage

While less documented, quinoline derivatives may undergo ring-opening reactions under harsh conditions (e.g., strong acids/bases), though specific pathways for this compound remain unstudied.

Comparative Analysis of Reaction Types

Structural and Functional Implications

The compound’s reactivity profile is influenced by:

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves coupling reactions between appropriate amines and 4-oxo-1,2-dihydroquinoline derivatives. For instance, studies have shown that modifications in the substituents on the quinoline core can significantly alter the biological activity of these compounds. A systematic approach to synthesize various derivatives has been documented, highlighting the importance of structural variations in enhancing pharmacological properties .

Key Synthetic Pathways

- Coupling Reactions : The primary method for synthesizing this compound involves coupling reactions with 4-oxo-1,2-dihydroquinoline-3-carboxylic acids using coupling reagents like HOBt.

- N-Alkylation : This step often employs alkyl halides (e.g., 1-bromobutane) to introduce alkyl groups at the nitrogen site, which is crucial for modulating biological activity .

Antibacterial Activity

Recent studies have explored the antibacterial properties of various 4-oxo-1,2-dihydroquinoline derivatives. This compound has been evaluated for its ability to inhibit bacterial growth. The results indicated moderate antibacterial activity against several strains, suggesting its potential as a lead compound for developing new antibacterial agents .

Anti-HIV Activity

The compound has also been investigated for its anti-HIV properties. Research focusing on related derivatives demonstrated some inhibitory effects on HIV replication and integrase activity. However, these effects were not significant at lower concentrations (<100 µM), indicating a need for further optimization to enhance efficacy .

Cannabinoid Receptor Affinity

Another area of interest is the interaction of these compounds with cannabinoid receptors. Variations in substituents around the quinoline core have shown to influence affinity towards CB2 receptors. This suggests potential applications in pain management and neuroprotection .

Case Study 1: Synthesis and Evaluation of Derivatives

In a study published in Pharmacology Reports, researchers synthesized a series of N'-arylidene derivatives from the 4-hydroxy-2-oxo-1,2-dihydroquinoline core. These derivatives were evaluated for their antibacterial and anti-HIV activities using standard assays. The findings revealed that specific modifications led to enhanced antibacterial properties while maintaining low toxicity levels .

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR study focused on various substitutions on the quinoline backbone highlighted that certain functional groups significantly increased affinity towards CB2 receptors and improved antibacterial activity. This research underlines the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the 6,7-dimethoxy groups present in the lead compound (), which are associated with enhanced analgesic activity .

- The dichlorophenyl analog () introduces two electronegative chlorine atoms, which could increase membrane permeability relative to bromine .

Pharmacological Activity

Key Observations :

- The lead compound’s 75.3% efficacy sets a benchmark for this class . The target compound’s lack of methoxy groups may reduce potency, but its bromophenyl group could compensate through hydrophobic interactions.

- The nitrile derivative (36a) highlights the role of prodrug strategies , where metabolites may prolong analgesic effects .

- Polymorphism in hexahydroquinoline analogs (e.g., ) underscores the need for crystallographic studies to ensure consistent activity .

Physicochemical Properties

Key Observations :

- The target compound’s butyl chain and bromophenyl group likely balance lipophilicity and solubility, though exact data are needed.

Biological Activity

N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a quinoline core with a bromophenyl substituent and a butyl group, which may influence its biological properties.

Research indicates that quinoline derivatives exhibit various biological activities, including:

- Antiviral Activity : Compounds similar to N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline have shown potential in inhibiting HIV replication and integrase activity. For instance, derivatives with a 4-hydroxy group have been linked to moderate anti-HIV activity through the inhibition of integrase enzymes .

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties. Studies have demonstrated that quinoline derivatives can exhibit moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) assays are often employed to quantify this activity .

Case Studies and Experimental Data

-

Antiviral Activity :

- A study on related compounds highlighted their ability to inhibit HIV integrase with IC50 values ranging from 16 µM to 40 µM. Although specific data for N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline is limited, the structural similarities suggest potential efficacy in similar pathways .

- Antibacterial Activity :

- Cytotoxicity and Selectivity :

Comparative Analysis of Biological Activities

| Activity | Mechanism | Model | Effectiveness (IC50/MIC) |

|---|---|---|---|

| Antiviral | Integrase inhibition | HIV-infected cells | 16 - 40 µM |

| Antibacterial | Disruption of bacterial cell wall | Various bacterial strains | Varies (MIC not specified) |

| Cytotoxicity | Induction of apoptosis | Cancer cell lines | Specific values vary |

Q & A

Basic: What are the optimal synthetic routes for N-(2-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

Methodological Answer:

A robust synthesis involves reacting 2-chloronicotinic acid derivatives with substituted anilines under reflux conditions. For example, coupling 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid yields carboxamide derivatives. Post-reaction cooling induces crystallization, with purification via methanol recrystallization . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Basic: How is the crystal structure of this compound validated?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (version 2018/3) is standard. Key parameters include refining hydrogen atoms via difference Fourier maps and constraining C–H/N–H bond distances (0.88–0.98 Å). Planarity analysis (dihedral angles <10° between aromatic rings) confirms extended π-conjugation, while hydrogen-bonding networks (N–H⋯O) stabilize centrosymmetric dimers .

Advanced: How does polymorphism affect the biological activity of 4-hydroxyquinoline-2-one derivatives?

Methodological Answer:

Polymorphic forms can alter solubility, bioavailability, and receptor binding. For example, keto-amine tautomers (vs. hydroxy-pyridine forms) exhibit distinct hydrogen-bonding patterns, impacting analgesic efficacy. Researchers must characterize polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Contradictory bioactivity data in literature may stem from uncharacterized polymorphism, necessitating phase-specific pharmacological screening .

Advanced: What experimental models are used to evaluate its antidiabetic or analgesic potential?

Methodological Answer:

- Antidiabetic: Streptozotocin-induced diabetic rodent models assess glucose-lowering effects. Receptor binding assays (e.g., PPAR-γ transactivation) validate molecular targets .

- Analgesic: Acetic acid-induced writhing tests in mice (dose: 20 mg/kg orally) quantify pain inhibition. Thermal nociception models (e.g., tail-flick test) differentiate central vs. peripheral mechanisms .

Advanced: How can tautomeric behavior influence spectroscopic characterization?

Methodological Answer:

Keto-amine tautomers dominate in solid-state structures, confirmed by SC-XRD. In solution, dynamic NMR (¹H and ¹³C) detects tautomeric equilibria. Infrared spectroscopy (IR) identifies carbonyl stretches (1670–1700 cm⁻¹ for lactam vs. 1600–1650 cm⁻¹ for enol forms). Discrepancies between solid-state and solution data require multi-technique validation .

Advanced: What strategies improve selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

Modify substituents systematically:

- Quinoline core: Alkyl chains (e.g., 1-butyl) enhance lipophilicity and blood-brain barrier penetration.

- Bromophenyl group: Electron-withdrawing substituents increase metabolic stability.

- Amide linker: Replace with sulfonamide or urea to probe hydrogen-bonding interactions.

Use 3D-QSAR models (e.g., CoMFA) to predict activity cliffs and optimize lead compounds .

Advanced: How is the compound’s toxicological profile assessed in preclinical studies?

Methodological Answer:

- Acute toxicity: OECD Guideline 423 tests in rodents (dose range: 50–2000 mg/kg).

- Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay.

- Subchronic toxicity: 28-day repeated dosing with histopathological analysis.

Low ulcerogenic risk is confirmed by evaluating gastric mucosa integrity at therapeutic doses .

Advanced: What crystallographic challenges arise in studying halogenated carboxamides?

Methodological Answer:

Bromine’s high electron density causes absorption errors in X-ray data. Mitigation strategies:

- Use Mo-Kα radiation (λ = 0.71073 Å) for better penetration.

- Apply multi-scan absorption corrections (SADABS in SHELXTL).

- Analyze Hirshfeld surfaces to quantify Br⋯O/N interactions influencing crystal packing .

Advanced: How are contradictory pharmacological data resolved across studies?

Methodological Answer:

- Meta-analysis: Compare experimental conditions (e.g., solvent polarity in bioassays, animal strains).

- Structural validation: Re-examine compound purity (HPLC ≥95%) and tautomeric forms.

- Receptor profiling: Use radioligand binding assays to confirm target engagement specificity .

Advanced: What methodologies assess environmental impact during disposal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.